molecular formula C13H9Cl3O B13739905 P-Chlorobenzyl 2,4-dichlorophenyl ether CAS No. 21571-58-4

P-Chlorobenzyl 2,4-dichlorophenyl ether

Katalognummer: B13739905
CAS-Nummer: 21571-58-4
Molekulargewicht: 287.6 g/mol
InChI-Schlüssel: BBBUWTDWCNGEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-Chlorobenzyl 2,4-dichlorophenyl ether: is a chemical compound with the molecular formula C13H9Cl3O It is an ether derivative that contains both chlorobenzyl and dichlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of P-Chlorobenzyl 2,4-dichlorophenyl ether typically involves the reaction of p-chlorobenzyl chloride with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: P-Chlorobenzyl 2,4-dichlorophenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

P-Chlorobenzyl 2,4-dichlorophenyl ether has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of P-Chlorobenzyl 2,4-dichlorophenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • P-Chlorobenzyl chloride
  • 2,4-Dichlorophenol
  • 2,4-Dichlorobenzyl alcohol

Comparison: P-Chlorobenzyl 2,4-dichlorophenyl ether is unique due to its combined structural features of both chlorobenzyl and dichlorophenyl groups. This combination imparts distinct chemical properties and reactivity compared to its individual components or other similar compounds. For example, while 2,4-dichlorophenol is primarily used as a precursor in herbicide production, this compound finds applications in a broader range of scientific research fields .

Eigenschaften

CAS-Nummer

21571-58-4

Molekularformel

C13H9Cl3O

Molekulargewicht

287.6 g/mol

IUPAC-Name

2,4-dichloro-1-[(4-chlorophenyl)methoxy]benzene

InChI

InChI=1S/C13H9Cl3O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2

InChI-Schlüssel

BBBUWTDWCNGEGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.